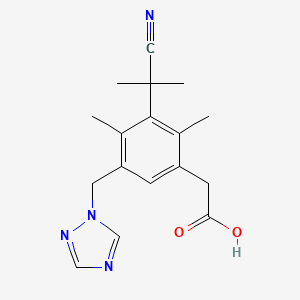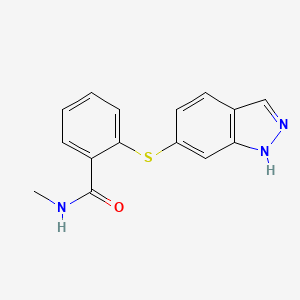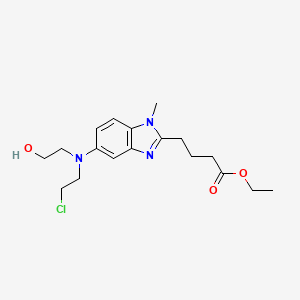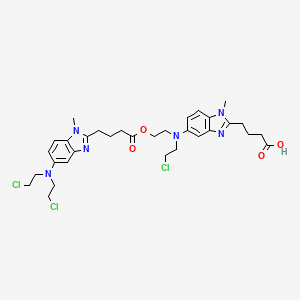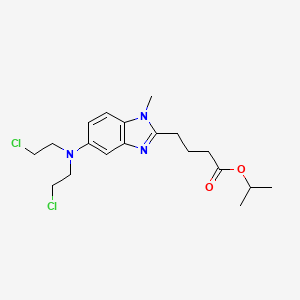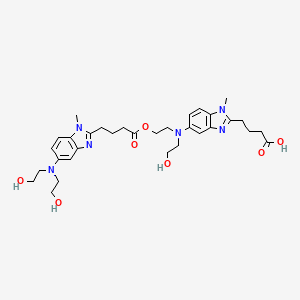
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It includes a cyano group (-CN), a trifluoromethyl group (-CF3), a dimethyl group (-CH3), an oxo group (=O), a thioxo group (=S), and a carboxylic acid group (-COOH) .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The presence of these groups can significantly influence the chemical behavior of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the reaction conditions and the other reactants involved. The presence of several reactive functional groups means that it can participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, carboxylic acid, and trifluoromethyl groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
This compound has potential applications in antibacterial agents. For example, similar compounds with fluorine-containing thiadiazolotriazinones have shown promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
It has been used in the synthesis of derivatives with anti-inflammatory activity, as demonstrated in a study synthesizing novel N-(3-chloro-4-flurophenyl) derivatives (Sunder & Maleraju, 2013).
The compound is involved in reactions leading to imidazolidine derivatives, which have applications in medicinal chemistry. For instance, reactions with allyl and phenyl isothiocyanates have been studied for producing esters with medical relevance (Bremanis et al., 1987).
Its derivatives, such as rhodanine-3-acetic acid-based compounds, have shown antimicrobial properties against bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017).
The compound is part of the synthesis process for creating molecules like hybrid enzalutamide derivatives, which have shown potential in treating enzalutamide-resistant prostate cancer cells (Rosati et al., 2016).
It is used in synthesizing eperezolid-like molecules with antimicrobial activities (Yolal et al., 2012).
Some derivatives have shown both antimicrobial and anticancer properties, as seen in the synthesis and evaluation of thiazolidin-4-ones clubbed with quinazolinone (Deep et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDPCCFIDQBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid | |
CAS RN |
1242137-15-0 | |
| Record name | Enzalutamide carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

